

3,6-Dibromo-2-fluorophenylboronic acid solubility in organic solvents

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Compound of Interest

Compound Name: 3,6-Dibromo-2-fluorophenylboronic acid

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An In-Depth Technical Guide to the Solubility of **3,6-Dibromo-2-fluorophenylboronic Acid** in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Research

In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's viability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. **3,6-Dibromo-2-fluorophenylboronic acid** is a key building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura coupling.^{[1][2]} Its utility in creating novel therapeutics, including potential anticancer agents and enzyme inhibitors, makes a thorough understanding of its solubility profile not just beneficial, but essential for researchers, scientists, and drug development professionals.^{[2][3][4]}

This guide provides a comprehensive overview of the solubility of **3,6-Dibromo-2-fluorophenylboronic acid** in common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and offer insights into the practical implications of these findings. Our approach is grounded in

scientific integrity, ensuring that the methodologies described are robust and the information provided is both accurate and actionable.

Understanding the Solubility of Phenylboronic Acids: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] Phenylboronic acids, including **3,6-Dibromo-2-fluorophenylboronic acid**, possess both polar and non-polar characteristics. The phenyl ring and the bromine atoms contribute to its non-polar, lipophilic nature, while the boronic acid functional group ($-B(OH)_2$) and the fluorine atom introduce polarity.

The solubility of phenylboronic acid itself has been shown to be high in polar aprotic solvents like ethers and ketones, moderate in less polar solvents such as chloroform, and very low in non-polar hydrocarbons.[6][7] The presence of two bromine atoms and a fluorine atom on the phenyl ring of **3,6-Dibromo-2-fluorophenylboronic acid** is expected to influence its solubility profile in several ways:

- **Increased Molecular Weight and Halogen Bonding:** The heavy bromine atoms significantly increase the molecular weight (297.71 g/mol) and introduce the potential for halogen bonding, which could enhance solubility in specific halogenated or electron-donating solvents.
- **Electron-Withdrawing Effects:** The fluorine and bromine atoms are electron-withdrawing, which can affect the acidity of the boronic acid and its ability to form hydrogen bonds with protic solvents.
- **Crystal Lattice Energy:** The arrangement of the molecules in the solid state (crystal lattice) plays a crucial role. A more stable crystal lattice will require more energy to break, leading to lower solubility.

Given these structural features, it is anticipated that **3,6-Dibromo-2-fluorophenylboronic acid** will exhibit good solubility in polar aprotic solvents and limited solubility in non-polar and some protic solvents. However, empirical determination remains the gold standard for accurately quantifying its solubility.

Quantitative Solubility Data

While specific quantitative solubility data for **3,6-Dibromo-2-fluorophenylboronic acid** is not readily available in published literature, the following table provides a template for researchers to record their experimental findings based on the protocol outlined in the subsequent section. The expected solubility is qualitatively estimated based on the general behavior of similar phenylboronic acids.^{[6][7]}

Organic Solvent	Solvent Type	Expected Solubility (Qualitative)	Experimentally Determined Solubility (g/100 mL)
Tetrahydrofuran (THF)	Polar Aprotic Ether	High	
Acetone	Polar Aprotic Ketone	High	
Dichloromethane (DCM)	Halogenated	Moderate	
Chloroform	Halogenated	Moderate	
Ethyl Acetate	Polar Aprotic Ester	Moderate	
Methanol	Polar Protic	Moderate to Low	
Ethanol	Polar Protic	Moderate to Low	
Toluene	Non-polar Aromatic	Low	
Hexane	Non-polar Aliphatic	Very Low	

Experimental Protocol for Determining Solubility

This section provides a detailed, step-by-step methodology for determining the solubility of **3,6-Dibromo-2-fluorophenylboronic acid** in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

- 3,6-Dibromo-2-fluorophenylboronic acid** (purity ≥98%)

- Analytical balance (± 0.1 mg accuracy)
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)
- Scintillation vials or other suitable sealed containers
- A selection of organic solvents (HPLC grade)

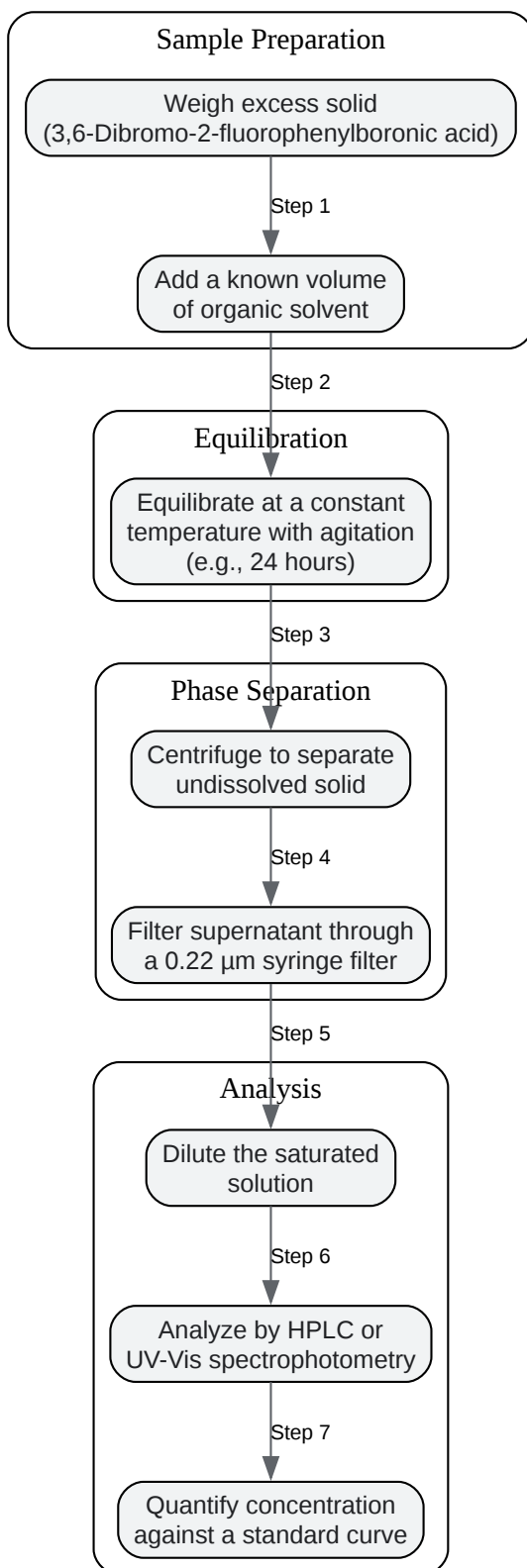
Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for **3,6-Dibromo-2-fluorophenylboronic acid** and all solvents used.^{[8][9][10][11]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
- Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.^[8] May cause skin and eye irritation.^{[9][11]} Harmful if swallowed or inhaled.^[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **3,6-Dibromo-2-fluorophenylboronic acid**.



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Caption: Experimental workflow for determining the solubility of **3,6-Dibromo-2-fluorophenylboronic acid**.

Step-by-Step Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of **3,6-Dibromo-2-fluorophenylboronic acid** to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
 - To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.
- Phase Separation:
 - After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
- Sample Collection:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.
- Dilution:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:

- Prepare a series of standard solutions of **3,6-Dibromo-2-fluorophenylboronic acid** of known concentrations in the solvent of interest.
- Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).
- Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
- Determine the concentration of the diluted sample solution from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Causality Behind Experimental Choices and Trustworthiness

The described protocol is designed to be a self-validating system, ensuring the trustworthiness of the results. Here's the rationale behind key experimental choices:

- **Use of Excess Solid:** This ensures that the solution is truly saturated and in equilibrium with the solid phase.
- **Constant Temperature Equilibration:** Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.
- **Centrifugation and Filtration:** These steps are essential for the complete removal of undissolved solid, preventing overestimation of the solubility.
- **Validated Analytical Method:** The use of a validated technique like HPLC or UV-Vis spectrophotometry provides a reliable and accurate means of quantifying the solute concentration.

- **Calibration Curve:** This ensures that the quantification is based on a direct comparison to known standards, minimizing systematic errors.

By adhering to this protocol, researchers can be confident in the accuracy and reliability of their solubility data, which is crucial for making informed decisions in process development and formulation design.

Conclusion

A comprehensive understanding of the solubility of **3,6-Dibromo-2-fluorophenylboronic acid** in organic solvents is a critical enabler for its effective use in research and drug development. While specific quantitative data is best determined experimentally, the theoretical framework and the detailed protocol provided in this guide offer a robust foundation for researchers to obtain this vital information. The insights gained from such studies will undoubtedly facilitate the advancement of synthetic methodologies and the development of novel therapeutics.

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